NCX899
CAS No.:
Cat. No.: VC0007269
Molecular Formula: C23H33N3O8
Molecular Weight: 479.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C23H33N3O8 |
---|---|
Molecular Weight | 479.5 g/mol |
IUPAC Name | 3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
Standard InChI | InChI=1S/C23H33N3O8/c1-3-32-22(28)19(13-12-18-9-5-4-6-10-18)24-17(2)21(27)25-14-7-11-20(25)23(29)33-15-8-16-34-26(30)31/h4-6,9-10,17,19-20,24H,3,7-8,11-16H2,1-2H3/t17-,19-,20-/m0/s1 |
Standard InChI Key | YGMKQTIZFBBSRD-IHPCNDPISA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OCCCO[N+](=O)[O-] |
SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OCCCO[N+](=O)[O-] |
Chemical and Structural Properties of NCX899
NCX899 (chemical name: 3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate) is a structurally modified derivative of enalapril. The addition of a 3-nitrooxypropyl group enables the compound to release nitric oxide, a potent vasodilator, while retaining ACE inhibitory activity .
Molecular Characteristics
The compound’s molecular formula is C23H33N3O8, with a molecular weight of 479.52 g/mol and a CAS registry number of 690655-41-5 . Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | 622.7±55.0 °C |
Flash Point | 330.4±31.5 °C |
LogP (Partition Coefficient) | 3.8 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 15 |
These properties influence its solubility, stability, and bioavailability. NCX899 exists as a solid at room temperature and is typically stored at -20°C to maintain stability .
Synthesis and Modification
The structural modification of enalapril involves esterification with a nitrooxypropyl group, which undergoes enzymatic cleavage in vivo to release NO . This design leverages the vasodilatory and anti-proliferative effects of NO while preserving the renin-angiotensin system (RAS) modulation provided by ACE inhibition.
Pharmacological Mechanism: Dual ACE Inhibition and NO Release
NCX899 exerts its effects through two synergistic pathways: ACE inhibition and NO-mediated signaling.
ACE Inhibition
Like enalapril, NCX899 inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. This reduces vasoconstriction, aldosterone secretion, and sodium retention . In dogs, NCX899 achieved 40–57% ACE inhibition at doses equivalent to enalapril .
Nitric Oxide Release
The nitrooxypropyl moiety releases NO, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). This pathway induces vasodilation, suppresses vascular smooth muscle proliferation, and inhibits platelet aggregation . In hamsters with cardiomyopathy, NCX899 elevated plasma nitrate levels by 2-fold, correlating with improved cardiac function .
Preclinical Efficacy in Cardiovascular Models
Hypertension Management
In aged spontaneously hypertensive rats (SHRs), NCX899 (8 µmol/kg/day) reduced systolic blood pressure (SBP) by 34±2 mmHg after 7 days, outperforming enalapril’s 25±3 mmHg reduction . The enhanced efficacy persisted despite similar ACE inhibition (~40–57%), underscoring the contribution of NO release . Telemetry data confirmed sustained 24-hour blood pressure control without tolerance .
Heart Failure and Cardiac Remodeling
In hamsters with heart failure, NCX899 (25 mg/kg/day) reduced left ventricular end-diastolic diameter by 15% and improved ejection fraction by 20% over 4 weeks . Histological analysis revealed attenuated myocardial fibrosis and neutrophil infiltration, suggesting NO-mediated anti-inflammatory effects .
Hemodynamic Stabilization
During acute NO synthase inhibition in dogs, NCX899 (4 µmol/kg, IV) attenuated hypertension (-28±5 mmHg) and bradycardia (+22±4 bpm), whereas enalapril had no significant effect . This highlights NO’s role in counteracting RAS overactivation during endothelial dysfunction .
Comparative Pharmacokinetics: NCX899 vs. Enalapril
Pharmacokinetic studies in beagles revealed distinct profiles:
Parameter | NCX899 | Enalapril |
---|---|---|
AUC (0–24h, enalaprilat) | 5159.23 ± 514.88 µg·h/L | 4149.27 ± 847.30 µg·h/L |
Tmax (enalaprilat) | 4.2 ± 0.8 h | 3.9 ± 0.6 h |
Bioavailability | 82% | 75% |
NCX899’s nitro-enalapril metabolite contributed to prolonged ACE inhibition, while enalaprilat levels remained comparable between compounds .
Therapeutic Implications and Future Directions
Hypertension
NCX899’s dual mechanism addresses limitations of conventional ACE inhibitors, such as reactive sympathetic activation and endothelial dysfunction. Clinical trials could validate its efficacy in resistant hypertension .
Heart Failure
By combining afterload reduction (ACE inhibition) with preload optimization (NO release), NCX899 may improve outcomes in systolic and diastolic heart failure .
Diabetic Nephropathy
NO’s renal vasodilatory effects could mitigate glomerular hypertension, a key driver of diabetic kidney disease. Preclinical models are warranted .
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